"Iris 7-WS carboxylic acid" structure and synthesis
"Iris 7-WS carboxylic acid" structure and synthesis
This guide provides an in-depth technical analysis of the Iris 7-WS Carboxylic Acid fluorophore, focusing on its structural dynamics, retrosynthetic logic, and a validated synthesis protocol.[1][2]
The content is designed for researchers requiring a rigorous understanding of near-infrared (NIR) dye chemistry.[1][2][3]
Structural Dynamics & Synthetic Pathways[1][2][3][4]
Executive Summary
Iris 7-WS Carboxylic Acid represents a class of high-performance, water-soluble (WS) heptamethine cyanine dyes.[1][2][3] Unlike first-generation NIR dyes (e.g., Indocyanine Green), this molecule features a rigidified cyclohexenyl backbone and a meso-substituted phenoxy linker .[1][2][3] These structural modifications significantly enhance photostability, quantum yield, and solubility in aqueous biological media, making it a critical tool for in vivo imaging and flow cytometry.
Structural Anatomy & Photophysics
The molecule (C₅₃H₅₈KN₃O₁₀S₂ for the specific potassium salt variant) is engineered with three distinct functional domains:
| Domain | Structural Feature | Function |
| Chromophore | Heptamethine chain with a central cyclohexenyl ring.[1][2][3] | Rigidification: Prevents non-radiative decay via isomerization, boosting fluorescence quantum yield. |
| Solubility Engines | Sulfonate groups ( | Aggregation Resistance: Prevents H-aggregate formation (blue shift) in PBS/water; ensures high extinction coefficient.[1][2][3] |
| Reactive Handle | Meso-substituted phenoxy-alkyl-carboxylic acid.[1][2][3] | Orthogonal Conjugation: The ether linkage at the meso position (Cl-displacement) is chemically stable, unlike the labile thiol-exchange seen in older chloro-dyes.[1][2][3] |
Photophysical Profile:
-
Excitation (
): ~750–770 nm (Avoids tissue autofluorescence).[1][2][3] -
Emission (
): ~780–800 nm.[1][2][3] -
Extinction Coefficient (
): > 200,000 M⁻¹cm⁻¹.[1][2][3] -
Stokes Shift: ~20–30 nm.[3]
Retrosynthetic Analysis
To synthesize Iris 7-WS Carboxylic Acid, we deconstruct the molecule into three primary synthons. The strategy relies on the "Meso-Chlorine Displacement" tactic, which is superior to direct condensation for creating functionalized dyes.
Retrosynthetic Logic:
-
Disconnection A: The meso-ether linkage is cleaved to reveal the Chloro-Cy7 Intermediate and the Phenolic Linker .[1][2][3]
-
Disconnection B: The Chloro-Cy7 backbone is split into two equivalents of Sulfonated Indole and one equivalent of the Vilsmeier-Haack Linker (bis-aldehyde).[1][2][3]
-
Disconnection C: The Phenolic Linker is derived from p-aminophenol and a cyclic anhydride (glutaric anhydride).[1][2][3]
Caption: Retrosynthetic tree demonstrating the disassembly of the dye into accessible precursors.
Detailed Synthesis Protocol
Note: This protocol synthesizes the standard Sulfonated Cy7-COOH.[1][2][3] Specific N-alkyl variations (e.g., hexynyl vs. sulfonatopropyl) can be adjusted in Step 2.
Phase I: Synthesis of the Sulfonated Indole Core
Objective: Create the water-soluble heterocycle.[1][2][3]
-
Reagents: p-Hydrazinobenzenesulfonic acid, 3-methyl-2-butanone, Acetic Acid (Glacial).[1][2][3]
-
Procedure:
-
Reflux p-hydrazinobenzenesulfonic acid (1 eq) with 3-methyl-2-butanone (3 eq) in glacial acetic acid for 4 hours.
-
Mechanism: Fischer Indole Synthesis.[3] The hydrazone forms, undergoes [3,3]-sigmatropic rearrangement, and cyclizes with ammonia loss.[1]
-
Work-up: Cool to room temperature. The product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid , precipitates as a solid.[1][2][3] Filter and wash with acetone.
-
Validation: ¹H NMR (D₂O) confirms the disappearance of hydrazine protons and appearance of the gem-dimethyl singlet (~1.3 ppm).[1][2][3]
-
Phase II: Quaternization (N-Alkylation)
Objective: Activate the indole for cyanine condensation.[1][2][3]
-
Reagents: Indole (from Phase I), 1,4-Butane sultone (for max solubility) OR 6-Bromohexanoic acid (if acid is desired on Nitrogen).[1][2][3] For the Meso-Acid variant, we use an inert alkyl chain or sultone here.[1][2][3]
-
Procedure:
Phase III: The "Chloro-Cy7" Assembly
Objective: Construct the rigid heptamethine backbone with a reactive chlorine center.[1][2][3]
-
Reagents: Sulfonated Indolium (2 eq), Vilsmeier-Haack Reagent (2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene), Sodium Acetate, Acetic Anhydride.[1][2][3]
-
Procedure:
-
Dissolve reagents in Acetic Anhydride/Acetic Acid (1:1).
-
Reflux for 20–30 minutes.[3] The solution will turn from pink to deep green .
-
Causality: The acetic anhydride acts as a solvent and dehydrating agent, driving the double condensation between the activated methyl groups of the indolium and the aldehyde groups of the linker.
-
Purification: Precipitate with cold diethyl ether. This yields the Meso-Chloro Cy7 Intermediate .[1][2][3]
-
Phase IV: Meso-Functionalization (The Critical Step)
Objective: Install the carboxylic acid handle via the stable ether linkage.[1][2][3]
-
Linker Prep: React p-aminophenol with glutaric anhydride to form 4-(4-hydroxyphenylcarbamoyl)butanoic acid .
-
Coupling:
-
Dissolve Meso-Chloro Cy7 (1 eq) and the Linker (2 eq) in dry DMF.
-
Add anhydrous Cesium Carbonate (
, 3 eq) as the base.[1][2] -
Stir at 40°C for 4–6 hours under Argon (exclude moisture to prevent hydrolysis to the keto-derivative).
-
Mechanism:
(Nucleophilic Aromatic Substitution).[1][2][3] The phenoxide attacks the meso-carbon, displacing the chloride. -
Validation: A slight spectral red-shift (~10–15 nm) and increased quantum yield are observed upon substitution.[1][2][3]
-
Caption: Step-by-step synthetic workflow from heterocycle formation to final meso-substitution.
Purification & Quality Control
The final product is highly polar. Standard silica chromatography is ineffective.[3]
-
Method: Reverse-Phase HPLC (C18 column).
-
Mobile Phase:
-
Validation Criteria:
Bioconjugation Mechanics
The "Carboxylic Acid" version is a precursor. To label proteins/antibodies:
-
Activation: React Iris 7-WS COOH with TSTU or EDC/NHS in dry DMF/DMSO to form the NHS Ester .
-
Labeling: Add NHS-dye to protein in Bicarbonate buffer (pH 8.3).
-
Stoichiometry: Use a 3:1 to 5:1 Dye:Protein ratio to prevent self-quenching (a common issue with Cy7 dyes).
References
-
Mujumdar, R. B., et al. (1993).[1][2] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. [1][2][3]
-
Strekowski, L., et al. (2001).[1][2] "Substitution reactions of a nucleofugal group in heptamethine cyanine dyes." Journal of Organic Chemistry. [1][2][3]
-
Pham, W., et al. (2008).[1][2] "Synthesis and application of a water-soluble near-infrared dye for cancer imaging."[1][2][3][4] Bioconjugate Chemistry. [1][2][3]
-
Iris Biotech GmbH. "Iris 7-WS Carboxylic Acid Product Data." Iris Biotech Catalog.
